molecular formula C39H38N4O5 B12472491 N-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-3-{[(2Z,5Z)-4-methyl-3,6-dioxo-5-(phenylmethylidene)piperazin-2-ylidene]methyl}benzamide

N-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-3-{[(2Z,5Z)-4-methyl-3,6-dioxo-5-(phenylmethylidene)piperazin-2-ylidene]methyl}benzamide

Cat. No.: B12472491
M. Wt: 642.7 g/mol
InChI Key: RTIZZWMBGKGLFO-UHFFFAOYSA-N
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Description

N-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-3-{[(2Z,5Z)-4-methyl-3,6-dioxo-5-(phenylmethylidene)piperazin-2-ylidene]methyl}benzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-3-{[(2Z,5Z)-4-methyl-3,6-dioxo-5-(phenylmethylidene)piperazin-2-ylidene]methyl}benzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the isoquinoline and piperazine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-3-{[(2Z,5Z)-4-methyl-3,6-dioxo-5-(phenylmethylidene)piperazin-2-ylidene]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

N-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-3-{[(2Z,5Z)-4-methyl-3,6-dioxo-5-(phenylmethylidene)piperazin-2-ylidene]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications.

Mechanism of Action

The mechanism of action of N-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-3-{[(2Z,5Z)-4-methyl-3,6-dioxo-5-(phenylmethylidene)piperazin-2-ylidene]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. Understanding the molecular targets and pathways involved is crucial for elucidating its biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-3-{[(2Z,5Z)-4-methyl-3,6-dioxo-5-(phenylmethylidene)piperazin-2-ylidene]methyl}benzamide include:

Uniqueness

What sets this compound apart from its similar counterparts is its unique combination of functional groups and structural complexity. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-[(5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene)methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38N4O5/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIZZWMBGKGLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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